molecular formula C8H8Br2S B14761191 (2,6-Dibromo-4-methylphenyl)(methyl)sulfane

(2,6-Dibromo-4-methylphenyl)(methyl)sulfane

Cat. No.: B14761191
M. Wt: 296.02 g/mol
InChI Key: HZXJTKYECVZWJX-UHFFFAOYSA-N
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Description

(2,6-Dibromo-4-methylphenyl)(methyl)sulfane: is an organosulfur compound characterized by the presence of bromine atoms at the 2 and 6 positions, a methyl group at the 4 position, and a sulfane group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 4-methylphenol using bromine in the presence of a catalyst, such as iron or aluminum bromide, to yield 2,6-dibromo-4-methylphenol . The subsequent reaction with a methyl sulfide source, such as dimethyl sulfide, under appropriate conditions, leads to the formation of (2,6-Dibromo-4-methylphenyl)(methyl)sulfane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient bromination and sulfane group introduction. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dibromo-4-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 4-methylphenyl(methyl)sulfane.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: 4-Methylphenyl(methyl)sulfane.

    Substitution: Various substituted phenyl(methyl)sulfanes depending on the nucleophile used.

Scientific Research Applications

(2,6-Dibromo-4-methylphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Dibromo-4-methylphenyl)(methyl)sulfane involves its interaction with molecular targets through its bromine and sulfane groups. The bromine atoms can participate in halogen bonding, while the sulfane group can undergo redox reactions. These interactions can modulate biological pathways and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-methylphenol: Similar structure but lacks the sulfane group.

    2,6-Dibromo-4-isopropylphenyl(methyl)sulfane: Similar structure with an isopropyl group instead of a methyl group.

    2,6-Dibromo-4-methylaniline: Similar structure with an amino group instead of a sulfane group.

Properties

Molecular Formula

C8H8Br2S

Molecular Weight

296.02 g/mol

IUPAC Name

1,3-dibromo-5-methyl-2-methylsulfanylbenzene

InChI

InChI=1S/C8H8Br2S/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3

InChI Key

HZXJTKYECVZWJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)SC)Br

Origin of Product

United States

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